(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole (S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786996
InChI: InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Molecular Formula: C22H19NO2S
Molecular Weight: 361.5 g/mol

(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13786996

Molecular Formula: C22H19NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole -

Specification

Molecular Formula C22H19NO2S
Molecular Weight 361.5 g/mol
IUPAC Name (4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26-/m1/s1
Standard InChI Key DAFPBDIGMMUDMU-FQRUVTKNSA-N
Isomeric SMILES CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4
SMILES CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s structure integrates a 4,5-dihydrooxazole core (a five-membered ring containing nitrogen and oxygen) substituted at the 2-position with a 2-((R)-p-tolylsulfinyl)phenyl group and at the 4-position with a phenyl group. The sulfinyl moiety (-S(=O)-) introduces a tetrahedral stereocenter at sulfur, while the oxazole ring contributes rigidity and electronic diversity. The (S) configuration at the oxazole’s C4 and (R) configuration at the sulfinyl sulfur create a diastereomeric environment critical for chiral recognition in synthesis and catalysis.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₁₉NO₂S
Molecular Weight361.5 g/mol
Chiral CentersC4 (S), Sulfur (R)
IUPAC Name(4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
SMILESCC1=CC=C(C=C1)S@@C2=CC=CC=C2C3=NC@HC4=CC=CC=C4

Stereochemical Implications

The compound’s chirality arises from both the sulfinyl group and the oxazole ring. The (R)-p-tolylsulfinyl group confers axial chirality due to restricted rotation around the S–C bond, while the (S)-configured oxazole enhances stereoelectronic effects. This dual stereogenicity enables precise spatial arrangement of functional groups, which is exploitable in asymmetric catalysis and enantioselective drug design .

Synthesis and Stereocontrol Strategies

General Synthetic Pathways

Synthesis typically involves multi-step sequences starting from prochiral precursors. A common route includes:

  • Formation of the Oxazole Ring: Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions.

  • Introduction of the Sulfinyl Group: Asymmetric oxidation of thioethers or nucleophilic substitution using chiral sulfinylating agents .

For example, the sulfinyl moiety can be introduced via oxidation of a thioether intermediate using a chiral oxaziridine (e.g., Davis’ oxaziridine), which transfers oxygen with high enantioselectivity . Greene’s alcohol derivatives have also been employed as chiral auxiliaries to control sulfur stereochemistry during sulfinate ester formation .

Key Challenges and Optimizations

  • Stereochemical Purity: Racemization at the sulfur center must be minimized. Low temperatures (-78°C) and aprotic solvents (e.g., THF, DCM) are used to stabilize sulfinyl intermediates .

  • Coupling Reactions: Suzuki-Miyaura cross-coupling has been explored to attach aryl groups to the oxazole ring, though steric hindrance from the sulfinyl group necessitates tailored palladium catalysts.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield/SelectivitySource
Oxazole Formationβ-Amino alcohol + benzaldehyde, HCl, reflux65–75%
Sulfinyl Oxidation(S)-Davis’ oxaziridine, CH₂Cl₂, -40°C88% ee
Diastereomer SeparationChiral HPLC (Chiralpak IA column)>99% de

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The oxazole’s nitrogen lone pair and electron-deficient ring make it susceptible to electrophilic aromatic substitution, while the sulfinyl group acts as a directing group. For instance, lithiation at the oxazole’s C5 position followed by quenching with electrophiles (e.g., alkyl halides) enables side-chain diversification. The sulfinyl oxygen’s lone pairs also participate in hydrogen bonding, influencing solubility and crystal packing.

Redox Transformations

  • Reduction: The sulfinyl group can be reduced to a thioether using reagents like PCl₃ or LiAlH₄, though this often erases chirality .

  • Oxidation: Further oxidation of the sulfinyl group to sulfonyl is possible but rarely employed due to loss of stereochemical information .

Applications in Asymmetric Catalysis and Medicinal Chemistry

Catalytic Uses

Chiral sulfinyl-oxazole hybrids serve as ligands in transition-metal catalysis. For example, palladium complexes of related compounds have been tested in asymmetric allylic alkylation, achieving enantiomeric excesses (ee) up to 92% for cyclic ketone substrates . The sulfinyl group’s ability to coordinate metals while shielding one face of the substrate is critical for enantioselectivity.

Table 3: Comparative Bioactivity of Related Compounds

Compound ClassTarget/ActivityIC₅₀/EC₅₀Source
Sulfinyl-oxazolesEGFR Kinase0.45 μM
Aryl sulfoxidesStaphylococcus aureus8 μg/mL

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidating the compound’s mode of action in catalytic cycles using DFT calculations .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability for in vivo testing.

  • New Synthetic Routes: Photoredox catalysis to streamline stereoselective sulfinyl group installation .

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